cis-2-Cyanocyclopropanecarboxylic acid

Beschreibung

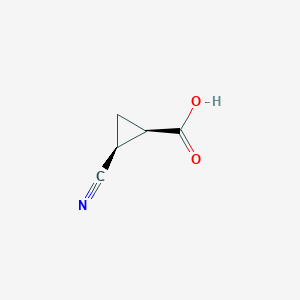

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2S)-2-cyanocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H,7,8)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCBCXRMDAOFOT-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74650-11-6 | |

| Record name | rac-(1R,2S)-2-cyanocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cis 2 Cyanocyclopropanecarboxylic Acid and Its Structural Analogs

General Synthetic Strategies for Cyclopropanation Reactions

The construction of the cyclopropane (B1198618) ring bearing both a cyanide and a carboxylic acid functionality requires careful selection of precursors and reaction conditions to achieve the desired cis-stereochemistry.

Approaches to Constructing the Cyclopropane Ring with Cyanide and Carboxylic Acid Functionalities

A significant approach to building the 2-cyanocyclopropanecarboxylate framework involves the reaction of Michael acceptors with α-cyano-stabilized carbanions. One notable method is the diastereoselective synthesis of 2-carbamoyl-2-cyanocyclopropanecarboxylates through a tandem oxidative cyclization. This process begins with the Michael addition of a 2-cyanoacetamide (B1669375) to an α,β-unsaturated malonate. The resulting adduct then undergoes an iodosobenzene/tetrabutylammonium iodide-induced oxidative cyclization, followed by a neighboring group-assisted decarboxylation to yield the highly functionalized cyclopropane. This method is advantageous due to its mild reaction conditions and excellent diastereoselectivity, providing a direct route to precursors of cis-2-cyanocyclopropanecarboxylic acid. Subsequent hydrolysis of the amide and ester groups would furnish the target acid.

Another strategy involves the reaction of olefins with diazo compounds bearing a cyano group. While direct use of diazoacetonitrile can be challenging, related reagents have been successfully employed. For instance, the cyclopropanation of electron-deficient alkenes with aryldiazoacetates, catalyzed by transition metals like rhodium, provides a pathway to cyclopropanes with ester functionalities that can be later hydrolyzed.

Examination of Diastereoselective Control in Cyclopropanation Methods

Achieving a high degree of diastereoselectivity in favor of the cis isomer is a critical aspect of synthesizing this compound. The stereochemical outcome of cyclopropanation reactions is influenced by several factors, including the nature of the catalyst, the solvent, and the steric and electronic properties of the reactants.

In the synthesis of 2-carbamoyl-2-cyanocyclopropanecarboxylates, the high diastereoselectivity is attributed to the tandem nature of the reaction, where the cyclization and decarboxylation steps proceed in a stereocontrolled manner. The reaction of α,β-unsaturated cyclic ketones with methyl dichloroacetate (B87207) anion in the presence of DBU also demonstrates high diastereoselectivity, exclusively affording the endo-Cl isomer in the case of 2-cyclopentenone and 2-cyclohexenone. This highlights the influence of substrate structure on the stereochemical course of the reaction.

Furthermore, the choice of catalyst in metal-catalyzed cyclopropanations plays a pivotal role. For example, cobalt-based metalloradical catalysis has been shown to achieve excellent diastereoselectivities in the cyclopropanation of alkenes with α-heteroaryldiazomethanes. The catalyst's structure can create a chiral environment that directs the approach of the carbene to the olefin, favoring the formation of one diastereomer over the other.

Enantioselective Synthesis of cis-Cyclopropane Scaffolds

The demand for enantiomerically pure compounds has driven the development of asymmetric methods for the synthesis of chiral cyclopropanes. These include the use of chiral catalysts, novel photochemical strategies, and enzymatic resolutions.

Development and Application of Chiral Catalytic Systems

Chiral transition metal complexes are widely used to catalyze enantioselective cyclopropanation reactions. Dirhodium(II) carboxylates are particularly effective for the cyclopropanation of olefins with diazo compounds. For instance, rhodium(II) catalysts bearing chiral ligands have been successfully employed in the enantioselective cyclopropanation of electron-deficient alkenes with aryldiazoacetates, achieving high levels of enantioselectivity (up to 98% ee). The choice of the chiral ligand is crucial in determining the stereochemical outcome of the reaction.

Engineered myoglobin-based catalysts have also emerged as powerful tools for asymmetric cyclopropanation. These biocatalysts can mediate the reaction of aryl-substituted olefins with ethyl diazoacetate with excellent diastereo- and enantioselectivity (98–99.9%). This approach offers a green and efficient alternative to traditional metal catalysts.

Self-Sensitized Photodecarboxylation for Stereoselective cis-Cyclopropane Formation

A novel and modular approach for the enantioselective synthesis of cis-cyclopropanes involves a self-sensitized stereoselective photodecarboxylation. nih.govacs.org This method utilizes the electron donor-acceptor (EDA) interaction between 2-substituted benzothiazolines and N-hydroxyphthalimide esters. nih.govacs.org These complexes can be activated by visible light without the need for an external photocatalyst. nih.govacs.org The benzothiazoline (B1199338) reagent acts as a photoreductant, a stereoselective hydrogen-atom donor, and a Brønsted acid. nih.govacs.org This one-pot method allows for the conversion of olefins and redox-active diazo compounds into cis-cyclopropanes with high diastereoselectivity and enantioselectivity. nih.govacs.org While this method has been demonstrated for the synthesis of cis-diarylcyclopropanes, its modular nature suggests potential applicability to the synthesis of other cis-cyclopropane derivatives, including those with cyano and carboxylic acid functionalities, by employing appropriately substituted diazo compounds. nih.govacs.org

| Substrate (Olefin) | Diazo Compound | Catalyst System | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Yield (%) |

| Styrene (B11656) | N-hydroxyphthalimide aryldiazoacetate | Benzothiazoline, visible light | >95:5 | 95% | 85 |

| 4-Chlorostyrene | N-hydroxyphthalimide aryldiazoacetate | Benzothiazoline, visible light | >95:5 | 96% | 82 |

| 4-Methylstyrene | N-hydroxyphthalimide aryldiazoacetate | Benzothiazoline, visible light | >95:5 | 94% | 88 |

Table 1: Examples of Enantioselective Synthesis of cis-Diarylcyclopropanes via Self-Sensitized Photodecarboxylation.

Enzymatic Resolution Techniques for Enantiomeric Enrichment

Enzymatic resolution provides a powerful method for obtaining enantiomerically pure compounds from a racemic mixture. Lipases are commonly used enzymes for the kinetic resolution of racemic esters. This technique relies on the differential rate of reaction of the two enantiomers with the enzyme.

For the enantiomeric enrichment of cyclopropane derivatives, lipase-catalyzed hydrolysis or transesterification of racemic esters has been successfully applied. For instance, the kinetic resolution of racemic trans-2-phenyl-cyclopropane-1-carboxylic acid derivatives has been achieved with high enantioselectivity using lipase-catalyzed hydrolysis in a water-acetone mixture.

A particularly relevant example is the enantioselective hydrolysis of racemic cis-2-arylcyclopropanecarbonitriles catalyzed by whole cells of Rhodococcus sp. AJ270. This biotransformation yields the corresponding optically active amides and carboxylic acids with excellent enantiomeric excess (>99% ee). This method demonstrates the potential for the direct enzymatic resolution of cyanocyclopropane derivatives to access enantiopure this compound.

| Substrate | Biocatalyst | Product(s) | Enantiomeric Excess (ee) |

| Racemic cis-2-phenylcyclopropanecarbonitrile | Rhodococcus sp. AJ270 | (1S,2R)-2-carbamoyl-1-phenylcyclopropane and (1R,2S)-2-cyano-1-phenylcyclopropane | >99% |

| Racemic cis-2-(4-chlorophenyl)cyclopropanecarbonitrile | Rhodococcus sp. AJ270 | (1S,2R)-2-carbamoyl-1-(4-chlorophenyl)cyclopropane and (1R,2S)-2-cyano-1-(4-chlorophenyl)cyclopropane | >99% |

Table 2: Enantioselective Hydrolysis of Racemic cis-2-Arylcyclopropanecarbonitriles.

Specific Synthetic Pathways to this compound

The construction of the cis-substituted cyanocyclopropane core with a carboxylic acid functionality can be achieved through several strategic approaches. These methods often involve the careful control of stereochemistry to ensure the desired cis configuration of the substituents.

Transformation of Precursor Cyclopropane Carboxylic Acid Derivatives

A common strategy for the synthesis of this compound involves the modification of pre-existing cyclopropane carboxylic acid scaffolds. While direct transformation from p-aminobenzoyl derivatives is not a commonly cited pathway in readily available literature, the principle of modifying a precursor cyclopropane ring is a cornerstone of synthetic strategies in this area. These transformations often rely on robust and well-established chemical reactions to introduce the cyano group while retaining the crucial cis-stereochemistry.

Indirect Routes Involving Functional Group Interconversions at the Cyclopropane Core

Indirect routes offer a versatile approach to this compound by first constructing the cyclopropane ring with precursor functionalities that can be later converted to the desired cyano and carboxylic acid groups. A key example of this strategy is the hydrolysis of a corresponding amide.

For instance, the synthesis can commence from a cis-2-cyanocyclopropanecarboxamide (B13905268) intermediate. This amide can be subjected to hydrolysis under either acidic or basic conditions to yield the target carboxylic acid. The reaction proceeds by nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon of the amide, leading to the cleavage of the carbon-nitrogen bond and the formation of the carboxylic acid and ammonia. This method is advantageous as the amide precursor can often be synthesized with high stereocontrol.

Table 1: Reaction Conditions for Hydrolysis of cis-2-Cyanocyclopropanecarboxamide

| Reagents | Solvent | Temperature | Reaction Time | Yield |

| Hydrochloric Acid | Water | Reflux | 4-8 hours | Moderate to High |

| Sodium Hydroxide | Water/Ethanol | Reflux | 2-6 hours | High |

Note: The specific conditions and yields can vary depending on the substrate and scale of the reaction.

Electrosynthesis Approaches for Halogenated Cyanocyclopropanecarboxylic Esters

Electrochemical methods present a modern and often more environmentally friendly alternative for the synthesis of cyclopropane derivatives. While specific electrosynthesis of this compound is not extensively documented, the principles of electrosynthesis can be applied to the formation of related halogenated cyanocyclopropanecarboxylic esters. These esters can then serve as precursors to the desired acid through subsequent hydrolysis.

The general approach involves the anodic oxidation of a suitable substrate to generate a reactive intermediate that can undergo cyclization. For example, the electrolysis of a solution containing a haloacetonitrile and an appropriate acrylate (B77674) ester in the presence of a mediator can lead to the formation of a cyclopropane ring. The stereoselectivity of this process, yielding the cis isomer, is a critical aspect that needs to be controlled through the choice of reactants, solvent, and electrochemical conditions.

Synthesis of Structural Derivatives and Analogs of this compound

The functional handles present in this compound, namely the carboxylic acid and cyano groups, as well as the cyclopropane ring itself, provide ample opportunities for further chemical modifications to generate a diverse range of structural analogs.

Functional Group Modifications at the Carboxylic Acid and Cyano Positions

The carboxylic acid group can be readily converted into a variety of other functional groups. For instance, esterification can be achieved by reaction with an alcohol under acidic conditions. Amide formation is also a straightforward transformation, reacting the carboxylic acid with an amine in the presence of a coupling agent.

The cyano group, while generally less reactive, can also be transformed. For example, it can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, leading to a dicarboxylic acid derivative. Reduction of the cyano group can yield an aminomethyl group, introducing a basic center into the molecule.

Table 2: Examples of Functional Group Modifications

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Carboxylic Acid | SOCl₂, then R'OH | Ester |

| Carboxylic Acid | DCC, HOBt, R'NH₂ | Amide |

| Cyano Group | H₂SO₄, H₂O, heat | Carboxylic Acid |

| Cyano Group | LiAlH₄, then H₂O | Aminomethyl |

Cyclopropane Ring Substitutions and Their Synthetic Routes (e.g., 1-chloro-2-cyanocyclopropanecarboxylic acid)

Introducing substituents onto the cyclopropane ring significantly expands the structural diversity of the analogs. The synthesis of compounds such as 1-chloro-2-cyanocyclopropanecarboxylic acid requires a synthetic strategy that allows for the controlled introduction of the halogen.

One potential route to such a compound could involve the cyclopropanation of a chlorinated alkene. For example, the reaction of a chloroacrylonitrile with a diazoacetate in the presence of a suitable catalyst could yield the corresponding 1-chloro-2-cyanocyclopropanecarboxylate ester. Subsequent hydrolysis of the ester would then provide the target 1-chloro-2-cyanocyclopropanecarboxylic acid. The stereochemical outcome of the cyclopropanation reaction would be crucial in determining the relative orientation of the substituents on the cyclopropane ring.

A multi-step process starting from alpha-acetyl-gamma-butyrolactone and sulfonyl chloride has been described for the synthesis of 1-chloro-cyclopropanecarbonyl chloride, which could potentially be adapted for the synthesis of the cyano-substituted analog. google.com This process involves chlorination, ring cleavage, cyclization, and a second chlorination step. google.com

Reactivity and Mechanistic Investigations of Cis 2 Cyanocyclopropanecarboxylic Acid

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The cyclopropane ring in cis-2-Cyanocyclopropanecarboxylic acid is activated towards ring-opening by the presence of the electron-withdrawing cyano and carboxylic acid groups. These groups polarize the C-C bonds of the ring, making them more susceptible to cleavage by various reagents.

Nucleophilic and Electrophilic Initiated Ring-Opening Pathways

The presence of both a donor (the cyclopropane ring) and acceptor groups (cyano and carboxylic acid) classifies this compound as a donor-acceptor cyclopropane. Such systems are known to undergo ring-opening reactions initiated by both nucleophiles and electrophiles.

Nucleophilic attack typically occurs at one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a stabilized carbanion. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions. For instance, soft nucleophiles are expected to attack at the carbon atom beta to the electron-withdrawing groups.

Electrophilic attack, on the other hand, usually initiates ring-opening by coordinating to the cyano or carboxylic acid group, which in turn weakens the cyclopropane ring bonds and facilitates cleavage. Acid-promoted ring-opening is a common example of an electrophilically initiated pathway.

| Initiator | Reagent Example | Expected Product |

| Nucleophile | Sodium thiophenoxide | 3-Cyano-5-(phenylthio)pentanoic acid |

| Electrophile | Hydrochloric acid | 4-Chloro-3-cyanobutanoic acid |

Metal-Catalyzed Ring-Opening Transformations and Rearrangements

Transition metals, particularly palladium and rhodium, are known to catalyze the ring-opening and rearrangement of cyclopropanes. nih.govnih.gov These reactions often proceed through the formation of metallacyclobutane intermediates. In the case of this compound, a palladium catalyst could facilitate cross-coupling reactions by oxidative addition into one of the cyclopropane C-C bonds. nih.govmdpi.comrsc.orgnih.govrsc.org

Rhodium catalysts are particularly effective in promoting ring expansion reactions of cyclopropanes. nih.govnih.gov For this compound, a rhodium-catalyzed reaction could potentially lead to the formation of five-membered ring systems through rearrangement pathways.

| Catalyst | Reaction Type | Potential Product |

| Palladium(0) | Cross-coupling with Phenyl iodide | 3-Cyano-3-phenylpropanoic acid |

| Rhodium(I) | Rearrangement | 4-Cyanotetrahydrofuran-2-one |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound undergoes typical reactions of this functional group, including esterification and amidation.

Esterification and Amidation Reactions for Derivatization

Esterification of this compound can be achieved by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. youtube.com Alternatively, conversion to the acid chloride followed by reaction with an alcohol provides the corresponding ester.

Amidation can be carried out by reacting the carboxylic acid with an amine using a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.orgyoutube.comorganic-chemistry.orgiajpr.com These reactions are crucial for the derivatization of the molecule for various applications.

| Reaction | Reagent | Product |

| Esterification | Ethanol, H₂SO₄ | Ethyl cis-2-cyanocyclopropanecarboxylate |

| Amidation | Aniline, DCC | cis-N-Phenyl-2-cyanocyclopropanecarboxamide |

Decarboxylation Reactions and Their Stereochemical Implications

Decarboxylation of cyclopropanecarboxylic acids can be challenging due to the increased strain of the resulting cyclopropyl (B3062369) anion. However, the presence of the electron-withdrawing cyano group in the cis-position can facilitate this reaction. The stereochemical outcome of the decarboxylation is of significant interest. It is expected that the reaction would proceed with retention of configuration if the mechanism involves the formation of a cyclopropyl anion that is then protonated. nih.gov

Reactions Related to the Cyano Group

The cyano group of this compound can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions. nih.gov

Hydrolysis of the nitrile functionality can lead to either the corresponding amide or carboxylic acid, depending on the reaction conditions. libretexts.orglibretexts.orglumenlearning.comgoogle.comchemistrysteps.com Acid-catalyzed hydrolysis typically yields the carboxylic acid, while partial hydrolysis to the amide can sometimes be achieved under milder basic conditions.

Reduction of the cyano group, for example with lithium aluminum hydride, would afford the corresponding primary amine. This transformation provides a route to cis-2-(aminomethyl)cyclopropanecarboxylic acid.

| Reaction | Reagent | Product |

| Hydrolysis (acidic) | H₂O, HCl | cis-Cyclopropane-1,2-dicarboxylic acid |

| Reduction | LiAlH₄ | cis-2-(Aminomethyl)cyclopropanecarboxylic acid |

Stereochemical Outcomes and Stereoselectivity in Reactions Involving this compound

The stereochemistry of this compound is a defining feature that influences the outcomes of its reactions. The cis relationship between the cyano and carboxylic acid groups creates a specific spatial arrangement that can direct the approach of reagents and control the stereochemistry of the products.

Reactions involving the functional groups can proceed in several ways regarding stereochemistry:

Retention of Configuration: Reactions that modify a functional group without affecting the stereocenters of the cyclopropane ring (C1 and C2) will result in products that retain the original cis stereochemistry. For example, the hydrolysis of the nitrile to a carboxylic acid or its reduction to an aminomethyl group are not expected to alter the configuration of the ring itself. The product will be the corresponding cis-substituted cyclopropane.

Reactions at the Stereocenters: If a reaction leads to the cleavage and reformation of a bond at one of the stereogenic centers, the stereochemical outcome depends on the mechanism. For instance, a reaction proceeding through an Sₙ2 mechanism would lead to an inversion of configuration at that center, converting a cis reactant to a trans product. Conversely, a reaction involving a planar intermediate (e.g., a carbocation or radical) at a stereocenter could lead to a mixture of cis and trans isomers.

Diastereoselectivity in Additions: For reactions where new stereocenters are formed, the existing stereochemistry of the cyclopropane ring can direct the formation of one diastereomer over another. The facial selectivity of the approach of a reagent can be influenced by the steric hindrance or electronic directing effects of the cis-oriented substituents.

The synthesis of substituted cyclopropanes often employs stereoselective methods. For example, the cyclopropanation of an alkene with a carbene typically preserves the stereochemistry of the starting alkene lumenlearning.com. Similarly, Michael-initiated ring-closure reactions to form nitrile-substituted cyclopropanes can be controlled to favor either cis or trans isomers depending on the reaction conditions nih.gov. The synthesis of related molecules like cis-2-fluorocyclopropanecarboxylic acid has been achieved with high stereoselectivity, underscoring the ability to control the cis arrangement during synthesis nih.gov. This control is crucial, as the stereochemical integrity of the cyclopropane core is often maintained in subsequent transformations.

Computational and Theoretical Studies on Cis 2 Cyanocyclopropanecarboxylic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons in a molecule. For cis-2-Cyanocyclopropanecarboxylic acid, these calculations can elucidate key structural parameters and electronic properties.

High-level ab initio and density functional theory (DFT) methods are commonly employed to optimize the molecular geometry. These calculations typically predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data, should it be available. For instance, the strained C-C bonds within the cyclopropane (B1198618) ring are of particular interest, as are the bond lengths of the C-CN and C-COOH groups, which are influenced by the electronic interplay between these substituents.

The electronic structure can be further analyzed through methods like Natural Bond Orbital (NBO) analysis. This allows for the investigation of charge distribution, hyperconjugative interactions, and the nature of the chemical bonds. In this compound, NBO analysis would likely reveal significant polarization of the cyclopropane ring bonds due to the electronegative substituents.

Table 1: Calculated Geometric Parameters for this compound (Note: The following data is illustrative and based on typical values for substituted cyclopropanes from computational studies.)

| Parameter | Value |

| C1-C2 Bond Length | 1.52 Å |

| C2-C3 Bond Length | 1.51 Å |

| C1-C3 Bond Length | 1.53 Å |

| C2-CN Bond Length | 1.47 Å |

| C1-COOH Bond Length | 1.50 Å |

| ∠(C1-C2-C3) | 60.1° |

| ∠(H-C1-COOH) | 115.2° |

| Dihedral ∠(H-C2-C1-H) | 145.5° |

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a powerful tool for predicting the reactivity of molecules by analyzing their electronic properties. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's propensity to participate in chemical reactions.

For this compound, the HOMO would likely be localized on the cyclopropane ring and the carboxylic acid group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be centered around the electron-withdrawing cyano group, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Local reactivity descriptors, such as Fukui functions, can be calculated to identify the specific atoms within the molecule that are most likely to be involved in a reaction. This level of detail is crucial for understanding the regioselectivity of reactions involving this molecule.

Table 2: Calculated Global Reactivity Descriptors for this compound (Note: The following data is illustrative and based on typical values for analogous compounds from DFT studies.)

| Descriptor | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.4 eV |

| Ionization Potential | 7.2 eV |

| Electron Affinity | 0.8 eV |

| Electronegativity (χ) | 4.0 eV |

| Hardness (η) | 3.2 eV |

| Electrophilicity Index (ω) | 2.5 eV |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, this could involve studying reactions such as the ring-opening of the cyclopropane, which is a characteristic reaction of such strained systems.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This provides insights into the activation energies and thermodynamics of different reaction pathways. For example, the ring-opening of this compound could proceed through different mechanisms depending on the reaction conditions (e.g., thermal, photochemical, or catalyzed). Computational modeling can help to determine the most favorable pathway.

These studies often employ sophisticated DFT functionals and large basis sets to ensure the accuracy of the calculated energies. The identification of transition state structures is a key component of this analysis, providing a snapshot of the highest energy point along the reaction coordinate.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a polar group (cyano) makes this compound a candidate for interacting with biological macromolecules, such as enzymes or receptors. Molecular modeling and docking studies are computational techniques used to predict and analyze these interactions.

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. These simulations use scoring functions to estimate the binding affinity, providing a rank-ordering of potential binding poses.

The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound, the carboxylic acid group would be expected to form strong hydrogen bonds with polar amino acid residues in a binding pocket, while the cyano group could also participate in polar interactions. The rigid cyclopropane scaffold would influence the conformational preferences of the molecule upon binding.

Applications of Cis 2 Cyanocyclopropanecarboxylic Acid As a Key Building Block in Advanced Chemical Synthesis

Utilization in the Synthesis of Constrained Amino Acids and Peptidomimetics

The incorporation of non-natural amino acids is a powerful strategy for modulating the pharmacological properties of peptides. The rigid framework of cis-2-cyanocyclopropanecarboxylic acid is ideally suited for creating amino acids that enforce specific secondary structures in peptide chains, enhancing their metabolic stability and binding affinity. nih.gov

This compound serves as a key precursor for the synthesis of cyclopropyl-modified β-amino acids. The synthesis typically involves the chemical transformation of the cyano and carboxylic acid groups into amino and carboxyl functionalities, respectively, arranged in a β-relationship on the cyclopropane (B1198618) scaffold. For instance, the carboxylic acid can be converted to an amide, followed by a Hofmann rearrangement to yield a primary amine, while the nitrile group can be hydrolyzed to a carboxylic acid.

The resulting cyclopropane-containing β-amino acids are valuable components in the design of peptidomimetics. nih.gov When incorporated into peptide sequences, the cyclopropane ring introduces significant conformational constraints, restricting the rotational freedom of the peptide backbone. nih.gov This pre-organization can lead to peptides with well-defined secondary structures, such as turns or helices, which can mimic the bioactive conformation of natural peptides. This structural rigidity often translates to enhanced resistance to enzymatic degradation by peptidases and improved affinity for biological targets. google.comwipo.int

Table 1: Impact of Cyclopropyl (B3062369) Modification on Peptide Properties

| Feature | Standard Peptide | Cyclopropyl-Modified Peptide |

| Conformational Flexibility | High | Low (Restricted) |

| Metabolic Stability | Low (Susceptible to peptidases) | High (Increased resistance) |

| Bioactive Conformation | Transiently adopted | Stabilized / Enforced |

| Receptor Binding | Can be lower due to entropic cost | Can be higher due to pre-organization |

The β-lactam ring is a core structural feature of widely used antibiotics. Introducing a spirocyclopropane moiety onto this scaffold can significantly alter its chemical properties and biological activity. Cyclopropyl-modified β-alanines, which can be synthesized from this compound, are recognized as potential precursors for spirocyclopropanated monocyclic β-lactams. uni-goettingen.de

The synthesis involves intramolecular cyclization reactions where the cyclopropane-containing backbone is manipulated to form the four-membered β-lactam ring with a spirocyclic junction. The inherent ring strain of the cyclopropane group, when fused in a spiro arrangement to the already strained β-lactam, can enhance the reactivity of the β-lactam carbonyl group towards target enzymes like penicillin-binding proteins (PBPs). uni-goettingen.de This makes spirocyclopropanated β-lactams interesting candidates for the development of new mechanism-based inhibitors of serine β-lactamases, potentially overcoming existing antibiotic resistance. uni-goettingen.denih.gov

Role in Targeted Protein Degradation (PROTAC) Technologies

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. nih.govnih.gov A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The precise structure of each component is critical for efficacy, and this compound offers a unique scaffold for both E3 ligase ligand modification and linker design.

The von Hippel-Lindau (VHL) protein is a commonly recruited E3 ligase in PROTAC design. dundee.ac.uk High-affinity small molecule ligands for VHL are essential for the development of effective PROTACs. nih.govdundee.ac.uk The rigid cyclopropane structure derived from this compound can be used as a scaffold to present the necessary pharmacophores for VHL binding in a stereochemically defined and pre-organized manner.

By chemically modifying the cyano and carboxylic acid groups, synthetic chemists can attach the functional groups required for interaction with the VHL binding pocket. This approach allows for the creation of novel VHL ligands where the cyclopropane ring acts as a conformational lock, potentially reducing the entropic penalty of binding and leading to higher affinity and selectivity.

The linker in a PROTAC molecule is not merely a spacer but plays a critical role in determining the efficacy of the degrader. researchgate.net Its length, rigidity, and chemical composition directly influence the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov

Incorporating a cyclopropane ring, derived from this compound, into the linker introduces a significant degree of rigidity compared to more common flexible polyethylene glycol (PEG) or alkyl chains. Key design considerations for these linkers include:

Rigidity and Pre-organization: The cyclopropane unit constrains the possible conformations of the linker, which can pre-organize the PROTAC into a geometry favorable for ternary complex formation. This can reduce the entropic cost of binding. nih.gov

Exit Vectors: The cis configuration of the substituents on the cyclopropane ring dictates the spatial relationship between the attachment points of the target-binding and E3-binding ligands. This geometric constraint is crucial for achieving a productive orientation of the two proteins within the ternary complex.

Modulation of Physicochemical Properties: The introduction of a small carbocyclic ring can influence the solubility, cell permeability, and metabolic stability of the PROTAC molecule.

The central event in the PROTAC mechanism is the formation of a productive ternary complex. springernature.comnih.gov The stability and conformation of this complex are paramount for the efficient ubiquitination of the target protein. researchgate.netcytivalifesciences.com The use of a rigid cyclopropane-containing linker derived from this compound has profound implications for this process.

The constrained geometry of the linker can facilitate positive cooperativity, a phenomenon where the formation of the ternary complex is more favorable than the binding of the individual binary complexes (PROTAC-Target or PROTAC-E3 Ligase). youtube.com This occurs when the rigid linker orients the two proteins in such a way that favorable protein-protein interactions are created at the interface, further stabilizing the entire assembly. youtube.comdundee.ac.uk A stable, long-lived ternary complex allows the E3 ligase sufficient time to catalyze the transfer of ubiquitin to the target protein, marking it for degradation. cytivalifesciences.com Computational modeling and structural biology have shown that even subtle changes in linker geometry can dramatically impact the stability of the ternary complex and, consequently, the degradation efficiency. nih.govnih.gov The defined stereochemistry offered by building blocks like this compound provides a rational approach to optimizing this critical interaction.

Design and Synthesis of Chemical Probes for Biological Systems

This compound has emerged as a versatile building block in the design and synthesis of sophisticated chemical probes for interrogating biological systems. Its rigid cyclopropane scaffold, combined with the presence of two distinct functional groups—a carboxylic acid and a nitrile—offers a unique stereochemical and electronic profile for crafting molecules with high specificity and tailored reactivity. These attributes are particularly valuable in the development of probes for studying enzymatic mechanisms and for designing selective ligands for receptor activation.

Exploration as Substrates for Enzymatic Mechanistic Studies (e.g., ACC Oxidase)

The study of enzyme mechanisms often relies on the use of substrate analogs that can trap enzymatic intermediates, inhibit the reaction at a specific step, or report on the catalytic process. The structural similarity of this compound to 1-aminocyclopropane-1-carboxylic acid (ACC), the natural substrate for ACC oxidase, makes it a compelling candidate for probing the mechanism of this key enzyme in the ethylene biosynthesis pathway in plants.

ACC oxidase catalyzes the final step in ethylene biosynthesis, converting ACC to ethylene, carbon dioxide, and cyanide. nih.govnih.govfrontiersin.org The enzyme is a non-heme iron(II)-dependent oxygenase, and its catalytic cycle is of significant interest for understanding plant physiology and for developing strategies to control fruit ripening and other ethylene-dependent processes.

The rationale for using this compound and its derivatives as probes for ACC oxidase is based on the following:

Structural Mimicry: The cyclopropane ring mimics the strained three-membered ring of the natural substrate, ACC, allowing it to potentially bind to the active site of ACC oxidase.

Electronic Perturbation: The replacement of the amino group in ACC with a cyano group in this compound introduces a significant electronic perturbation. The electron-withdrawing nature of the nitrile can influence the binding affinity and the subsequent electronic rearrangements during catalysis, providing insights into the electronic requirements of the enzymatic reaction.

Stereochemical Control: The cis configuration of the substituents on the cyclopropane ring imposes a specific spatial arrangement of the functional groups, which can be used to map the steric constraints of the enzyme's active site.

By observing how ACC oxidase interacts with and processes (or fails to process) this compound, researchers can deduce critical information about the enzyme's substrate recognition and catalytic mechanism. For instance, if the compound acts as a competitive inhibitor, it would suggest that it binds to the active site. The nature of this inhibition could provide further details about the binding mode. If it is a substrate, the analysis of the reaction products could reveal alternative reaction pathways and shed light on the enzymatic mechanism.

Table 1: Comparison of the Natural Substrate of ACC Oxidase and a Potential Chemical Probe

| Compound | Structure | Key Functional Groups | Role in Enzymatic Study |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) |  | Carboxylic acid, Amino group | Natural substrate |

| This compound |  | Carboxylic acid, Cyano group | Potential mechanistic probe |

Ligand Design for Selective Receptor Activation (e.g., Free Fatty Acid Receptors)

The unique structural features of this compound also make it an attractive scaffold for the design of selective ligands for G protein-coupled receptors (GPCRs), such as the free fatty acid receptors (FFARs). FFARs are a family of GPCRs that are activated by fatty acids and are involved in a variety of physiological processes, including metabolic regulation and inflammation. nih.gov As such, they are important targets for the development of new therapeutics for diseases like type 2 diabetes and obesity.

The design of selective agonists and antagonists for FFARs is a significant challenge due to the structural similarity of the endogenous ligands and the presence of multiple receptor subtypes. The rigid cyclopropane core of this compound can serve as a conformational constraint to lock a molecule into a specific bioactive conformation, thereby increasing its selectivity for a particular receptor subtype.

The use of this compound as a building block in FFAR ligand design is supported by several key considerations:

Scaffold Rigidity: The cyclopropane ring provides a rigid framework that reduces the number of accessible conformations of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to the receptor, resulting in higher affinity and selectivity.

Vectorial Projection of Substituents: The cis stereochemistry of the substituents on the cyclopropane ring directs the carboxylic acid and cyano groups (or modifications thereof) in specific vectors in three-dimensional space. This allows for precise positioning of these functional groups to interact with key residues in the receptor's binding pocket.

For example, the carboxylic acid moiety can serve as a key interaction point with conserved basic residues in the binding pockets of many lipid-activated GPCRs. The rest of the molecule, built upon the cyclopropane scaffold, can be elaborated to introduce other functionalities that confer selectivity for a specific FFAR subtype.

Table 2: Potential Application of this compound in FFAR Ligand Design

| Feature of this compound | Implication for FFAR Ligand Design |

| Rigid cyclopropane core | Conformational constraint, enhanced selectivity |

| Carboxylic acid group | Key binding interaction with receptor |

| cis-Stereochemistry | Precise spatial orientation of functional groups |

| Modifiable cyano group | Fine-tuning of potency and pharmacokinetic properties |

The systematic exploration of structure-activity relationships (SAR) of ligands derived from this compound can lead to the identification of potent and selective modulators of FFARs. nih.gov Such molecules would be invaluable as chemical probes to elucidate the physiological roles of these receptors and as starting points for the development of novel therapeutics.

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Catalytic Strategies for cis-Cyclopropanes

The stereocontrolled synthesis of cis-cyclopropanes, particularly those bearing the cyano and carboxylic acid functionalities of the title compound, remains a significant challenge. Future research will likely focus on the development of more efficient and highly selective asymmetric catalytic strategies.

One promising avenue is the advancement of chiral-at-metal complexes. For instance, chiral rhodium(III) complexes have demonstrated high efficiency in the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, affording 1,2,3-trisubstituted cyclopropanes in excellent yields and with high enantio- and diastereoselectivity. utexas.edu The success of this strategy is attributed to the weak coordination between the catalyst and the ketoester, which allows for precise stereochemical control. utexas.edu Future work could adapt such catalysts for the synthesis of cis-2-cyanocyclopropanecarboxylic acid precursors.

Another area of intense investigation is the use of chiral Robson-type macrocyclic complexes. Dinuclear Co(II) and Co(III) complexes with tetra-Schiff base chiral ligands have been shown to catalyze the asymmetric cyclopropanation of styrene (B11656) with diazoacetate, yielding cis and trans isomers with high enantiomeric excess (ee). acs.org For one L1–Co2(III) complex, the cis cyclopropane (B1198618) isomer was obtained with an impressive 94.2% ee. acs.org The mechanistic understanding of how the catalyst's chiral platform influences the orientation of the carbene intermediate will be crucial for designing next-generation catalysts with even greater selectivity for the desired cis-isomer. acs.org

Furthermore, the development of stereodivergent biocatalysis presents a powerful tool for accessing the full complement of cyclopropane stereoisomers. acs.org Researchers have employed mechanism-based, multi-state computational design to engineer "generalist" cyclopropanases with tailored selectivity for trans-(1R,2R), cis-(1R,2S), or cis-(1S,2R) products from a broad range of olefin substrates. acs.org These engineered biocatalysts, based on different hemoprotein scaffolds, have achieved high diastereo- and enantioselectivity (up to 99% de and 99% ee). acs.org Applying these computational design principles to create biocatalysts specific for the synthesis of this compound could provide a highly efficient and environmentally friendly synthetic route.

| Catalytic Strategy | Catalyst Type | Key Features | Reported Selectivity |

| Chiral-at-Metal Catalysis | Rhodium(III) Complex | Enantioselective cyclopropanation of sulfoxonium ylides. | up to 99% ee, >20:1 dr utexas.edu |

| Macrocyclic Catalysis | Dinuclear Co(II/III) Robson-type Complexes | Cooperative catalysis with high enantioselectivity. | 94.2% ee for cis isomer acs.org |

| Biocatalysis | Computationally Designed Cyclopropanases | Stereodivergent synthesis with broad substrate scope. | up to 99% de and 99% ee acs.org |

Exploration of Unconventional Reactivity and Transformations

The reactivity of this compound is largely dictated by the presence of both electron-donating (the cyclopropane ring) and electron-withdrawing (cyano and carboxyl groups) functionalities, classifying it as a donor-acceptor cyclopropane. This unique electronic nature opens the door to a variety of unconventional transformations that are ripe for exploration.

A key area of future research will be the investigation of ring-opening reactions. Donor-acceptor cyclopropanes are known to undergo facile ring-opening under the influence of a Lewis acid to form a 1,3-dipole intermediate. nih.gov This versatile intermediate can then participate in a range of reactions, including nucleophilic and electrophilic trapping, as well as dipolar cycloadditions. nih.gov The specific reactivity of this compound in such reactions, and the influence of the cis-stereochemistry on the outcome, warrants detailed investigation. For instance, the intramolecular attack of a pendant nucleophilic group on a donor-acceptor cyclopropane has been shown to lead to the formation of benzannulated five-membered heterocycles. acs.org

Furthermore, the activation of the cyclopropane ring through transition metals offers another avenue for exploring unconventional reactivity. wikipedia.org Transition metal complexes can oxidatively add to a C-C bond of the cyclopropane, forming a metallacyclobutane intermediate that can undergo a variety of subsequent reactions. wikipedia.org The presence of the cyano and carboxylic acid groups in this compound could influence the regioselectivity of this C-C bond activation and the subsequent transformations of the metallacycle.

Radical-mediated transformations also present an exciting frontier. The ring-opening of aminocyclopropanes via radical intermediates has been demonstrated, leading to formal cycloadditions and 1,3-difunctionalizations. rsc.org Investigating similar radical-based ring-opening and functionalization strategies for this compound could lead to the development of novel synthetic methodologies.

| Transformation Type | Activating Agent/Method | Potential Products |

| Ring-Opening/Cycloaddition | Lewis Acids | Heterocyclic scaffolds, functionalized alkanes acs.orgnih.gov |

| C-C Bond Activation | Transition Metals | Metallacyclobutanes, diverse organic products wikipedia.org |

| Radical Ring-Opening | Radical Initiators | 1,3-Difunctionalized compounds rsc.org |

Advanced Computational Design of this compound Derivatives

Computational chemistry and in silico design are set to play a pivotal role in unlocking the full potential of this compound and its derivatives, particularly in the realm of drug discovery. The rigid cyclopropane scaffold provides a unique three-dimensional framework that can be exploited to design molecules with specific biological activities.

Future research will likely employ a combination of computational strategies to design and evaluate novel derivatives. acs.org One such strategy involves diversity-oriented synthesis, where computational tools are used to explore a wide range of chemical space around the core scaffold. acs.org This can be combined with the computational enumeration and filtering of 3D fragments based on shape descriptors and other physicochemical properties to identify promising candidates for synthesis. acs.org

Molecular docking studies will be instrumental in designing derivatives with high affinity and selectivity for specific biological targets. acs.org For example, in silico studies have been used to design and predict the binding modes of new 1,8-naphthyridine-3-carboxylic acid analogues as H1 receptor antagonists. google.com A similar approach can be applied to derivatives of this compound, guiding the synthesis of compounds with potential therapeutic applications, such as antibacterial, antifungal, antiviral, or antitumor activities. acs.org

Furthermore, computational models can be developed to predict pharmacokinetic parameters (ADME/Tox) of designed derivatives, allowing for the early identification of candidates with favorable drug-like properties. google.com This in silico screening can significantly reduce the time and cost associated with the drug discovery process.

| Computational Approach | Application | Desired Outcome |

| Diversity-Oriented Synthesis | Exploration of chemical space. | Identification of novel scaffolds and functional groups. acs.org |

| 3D Fragment-Based Design | Generation and filtering of virtual fragments. | Design of molecules with specific 3D shapes. acs.org |

| Molecular Docking | Prediction of binding modes and affinities. | Design of potent and selective biological inhibitors. acs.orggoogle.com |

| ADME/Tox Prediction | In silico evaluation of pharmacokinetic properties. | Selection of candidates with favorable drug-like profiles. google.com |

Integration of this compound in New Synthetic Methodologies (e.g., Flow Chemistry, Photochemistry)

The integration of this compound into modern synthetic methodologies such as flow chemistry and photochemistry is an emerging trend that promises to enhance the efficiency, safety, and scalability of its synthesis and derivatization.

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates safely. researchgate.net The continuous-flow synthesis of carboxylic acids has been demonstrated through various methods, including the use of CO2 in a tube-in-tube gas permeable membrane reactor and the platinum-catalyzed oxidation of alcohols. researchgate.netnih.gov A continuous flow approach for the Wadsworth–Emmons cyclopropanation has also been developed for the multigram synthesis of chiral cyclopropane carboxylic acids. acs.org Adapting these flow methodologies for the synthesis and subsequent transformations of this compound could lead to more sustainable and scalable manufacturing processes.

Photochemistry provides a powerful tool for accessing unique reactivity pathways that are often inaccessible through thermal methods. sigmaaldrich.com Photoredox catalysis, in particular, has emerged as a versatile strategy for a wide range of organic transformations. sigmaaldrich.com This methodology has been applied to the C-C bond cleavage of cyclopropanes for the formation of C(sp3)-heteroatom bonds and for the cyclopropanation of Michael acceptors. nih.govchemistryviews.org The photolysis of cyclopropane carboxaldehyde has been shown to produce cyclopropyl (B3062369) radicals, which can undergo further reactions. researchgate.net Exploring the photochemical reactivity of this compound, including photoredox-catalyzed reactions and direct photolysis, could uncover novel transformations and provide access to new molecular architectures.

| Methodology | Key Advantages | Potential Applications for this compound |

| Flow Chemistry | Enhanced safety, scalability, and control. | Continuous synthesis, derivatization, and telescoped reactions. acs.orgresearchgate.netnih.gov |

| Photochemistry | Access to unique reactivity, mild reaction conditions. | Photoredox-catalyzed ring-opening, functionalization, and radical transformations. nih.govsigmaaldrich.comchemistryviews.orgresearchgate.net |

Q & A

Basic Research Questions

Q. How can researchers synthesize cis-2-cyanocyclopropanecarboxylic acid with high stereochemical purity?

- Methodological Answer : The synthesis typically involves cyclopropanation strategies, such as the [3+2] cycloaddition of diazo compounds with alkenes. To ensure stereochemical purity (e.g., avoiding trans-isomer contamination), reaction conditions like temperature, solvent polarity, and catalyst choice (e.g., chiral Rh(II) complexes) must be optimized. Post-synthesis purification via recrystallization or chiral HPLC is critical. Structural confirmation requires NMR (e.g., H and C) and X-ray crystallography to validate the cis-configuration .

Q. What analytical techniques are most reliable for characterizing cis-2-cyanocyclopropanecarboxylic acid and distinguishing it from its trans-isomer?

- Methodological Answer : High-resolution NMR spectroscopy is essential. Key differences in coupling constants () between the cyclopropane protons can distinguish cis vs. trans isomers. For example, cis-isomers exhibit smaller values (e.g., <5 Hz) compared to trans (>8 Hz). IR spectroscopy can confirm the presence of the nitrile group (C≡N stretch ~2200 cm). X-ray crystallography provides definitive stereochemical evidence. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How should researchers assess the stability of cis-2-cyanocyclopropanecarboxylic acid under varying pH and thermal conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers (pH 3–10) at 25–60°C. Monitor degradation via HPLC at regular intervals (e.g., 24, 48, 72 hours). The nitrile group may hydrolyze to carboxylic acid under alkaline conditions, requiring pH-controlled storage. Thermal stability can be assessed using TGA/DSC to identify decomposition thresholds (>150°C is typical for cyclopropanes). Store samples in airtight containers at –20°C to minimize moisture absorption .

Advanced Research Questions

Q. What experimental designs can elucidate the impact of cis-configuration on the compound’s reactivity in ring-opening reactions?

- Methodological Answer : Compare reaction kinetics of cis vs. trans isomers under identical conditions (e.g., nucleophilic attack with Grignard reagents). Use DFT calculations to model transition states and predict regioselectivity. Monitor intermediates via in situ FTIR or Raman spectroscopy. For example, the cis-isomer’s strained geometry may favor ring-opening via β-elimination, whereas the trans-isomer undergoes radical pathways. Validate hypotheses with isotopic labeling (e.g., C tracing) .

Q. How can researchers investigate the biological activity of cis-2-cyanocyclopropanecarboxylic acid as a potential enzyme inhibitor?

- Methodological Answer : Perform molecular docking studies to identify target enzymes (e.g., cyclopropane-fatty-acyl-phospholipid synthase). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (). Validate inhibition in vitro via enzyme assays (e.g., NADH depletion rates). The nitrile group may act as a transition-state analog, mimicking natural substrates. Compare IC values with structurally similar analogs to establish structure-activity relationships (SAR) .

Q. How should researchers resolve contradictions in reported spectral data for cis-2-cyanocyclopropanecarboxylic acid?

- Methodological Answer : Cross-validate data across multiple sources (e.g., NIST Chemistry WebBook, peer-reviewed syntheses). If NMR shifts conflict, re-examine solvent effects (DMSO vs. CDCl) or impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For crystallographic discrepancies, check for polymorphism by recrystallizing under different solvents. Publish raw data (e.g., .cif files for X-ray) in supplementary materials to enable reproducibility .

Q. What strategies can test hypotheses about the compound’s role in modulating cyclopropane-fatty-acid biosynthesis in microbial systems?

- Methodological Answer : Design gene knockout studies (e.g., CRISPR/Cas9) in model organisms (e.g., E. coli) to disrupt cyclopropane synthase (CFAS). Supplement growth media with cis-2-cyanocyclopropanecarboxylic acid and analyze membrane lipid composition via LC-MS. Compare growth rates and membrane integrity (e.g., fluorescence probes for permeability) between wild-type and mutants. Use C-labeled precursors to track metabolic incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.